BenchChemオンラインストアへようこそ!

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Chikungunya virus nsP3 macrodomain Antiviral small molecule

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide (CAS 1324070-76-9; ZINC13000658) is a hybrid small molecule that covalently links a 5-methoxyindole moiety, characteristic of melatonin and tryptamine-based ligands, to a 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold. This compound was identified through virtual screening and validated as a potent inhibitor of chikungunya virus (CHIKV) replication by targeting the nsP3 macrodomain.

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
Cat. No. B11020920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43
InChIInChI=1S/C21H19N3O3/c1-27-14-6-7-18-16(10-14)13(12-23-18)8-9-22-21(26)17-11-20(25)24-19-5-3-2-4-15(17)19/h2-7,10-12,23H,8-9H2,1H3,(H,22,26)(H,24,25)
InChIKeyMFUADTZESPQTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide — Scientific Procurement Baseline for a Dual-Target Antiviral and Oncology Probe


N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide (CAS 1324070-76-9; ZINC13000658) is a hybrid small molecule that covalently links a 5-methoxyindole moiety, characteristic of melatonin and tryptamine-based ligands, to a 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold. This compound was identified through virtual screening and validated as a potent inhibitor of chikungunya virus (CHIKV) replication by targeting the nsP3 macrodomain [1]. Independently, it has been characterized as a multi-target methyltransferase-like (METTL) protein inhibitor with antiproliferative activity against hepatocellular carcinoma (HCC) cell lines [2]. The molecule has a molecular weight of 361.4 g/mol and was assigned a predicted drug score of 82% in computational ADME-toxicity profiling [2].

Why N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide Cannot Be Substituted by Melatonin, Piromelatine, or Simple Quinoline Fragments


Although melatonin (N-acetyl-5-methoxytryptamine) and piromelatine (Neu-P11) share the 5-methoxyindole-3-ethylamine substructure with the target compound, neither engages the CHIKV nsP3 macrodomain or inhibits METTL proteins; their pharmacology is confined to MT1/MT2 melatonin and serotonin receptor modulation [1][2]. Conversely, simple 2-oxo-1,2-dihydroquinoline-4-carboxamide fragments exhibit weak OGT inhibition (IC50 ~116–144 μM) and moderate anticancer activity (IC50 ~10 μM in ESCC cells), but lack the indole-mediated binding interactions required for nsP3 macrodomain engagement [3][4]. The target compound's covalent fusion of both pharmacophores creates a binding mode and functional profile that cannot be replicated by either fragment alone or by existing melatonergic agents.

Quantitative Differentiation Evidence for N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide Versus Closest Analogs and Alternatives


Superior Functional CHIKV Replication Inhibition Despite Moderate Binding Affinity — Direct Head-to-Head Comparison with Compounds 5 and 8

In the FEBS Journal study by Chaudhary et al. (2024), three compounds (5, 7, and 8) were advanced to in vitro validation against CHIKV nsP3 macrodomain. Compound 7 — the target compound — exhibited a Kd of 1.066 μM by microscale thermophoresis (MST), which was intermediate between Compound 8 (Kd = 0.758 μM) and Compound 5 (Kd = 4.630 μM) [1]. However, in cell-based CHIKV replication assays, only Compound 7 produced significant dose-dependent inhibition of viral RNA levels: 60%, 33%, and 20% inhibition at 50, 25, and 12.5 μM respectively, as measured by qRT-PCR, whereas Compounds 5 and 8 showed no significant effect on CHIKV RNA levels at any concentration tested [1]. In the eGFP-CHIKV imaging assay, Compound 7 achieved 56.41% inhibition at 50 μM, compared with 41.86% for Compound 5 and 50.52% for Compound 8 [1]. This demonstrates that stronger target binding (lower Kd) does not translate to superior cellular antiviral efficacy, and the target compound's unique pharmacophore arrangement confers functional superiority.

Chikungunya virus nsP3 macrodomain Antiviral small molecule

Dual-Target Anti-Proliferative Activity in Hepatocellular Carcinoma — Cross-Study Comparison with Clinically Relevant Benchmark Sorafenib

In the 2025 Scientific Reports study by Morshed et al., the target compound (ZINC13000658) was identified as a multi-METTL inhibitor (METTL1, METTL3, METTL6, METTL16, METTL18) and demonstrated dose-dependent antiproliferative activity against HCC cell lines: HepG2 IC50 = 5.632 μM and SNU-449 IC50 = 6.184 μM [1]. By cross-study comparison, the FDA-approved HCC therapeutic sorafenib has reported IC50 values in HepG2 cells ranging from approximately 5 to 10 μM depending on assay conditions (24–48 hr MTT) [2]. Additionally, the target compound achieved a predicted drug score of 82% in ADME-toxicity analysis [1], and mechanistic studies revealed G1 phase cell cycle arrest and apoptosis induction [1]. This dual-target profile — combining antiviral activity against CHIKV with METTL-mediated anticancer activity — has no precedent among known melatonin receptor ligands or standalone quinoline fragments.

Hepatocellular carcinoma METTL inhibitor Antiproliferative

Clean Selectivity Profile Against Common Off-Targets — BindingDB Evidence for Low MAO and CYP450 Inhibition Risk

Selectivity profiling data deposited in BindingDB indicate that the target compound has negligible activity against monoamine oxidase A (MAO-A, IC50 > 100,000 nM) and MAO-B (IC50 = 201,000 nM) [1]. CYP3A4/5 inhibition was also weak, with an IC50 of 5,500 nM in human liver microsomes [2]. These findings are significant because the 5-methoxyindole substructure is present in melatonin, which is metabolized by CYP1A2 and CYP2C19 and is known to interact with MAO pathways at high concentrations. The quinoline-4-carboxamide extension appears to sterically or electronically disfavor MAO and CYP binding, a feature that distinguishes this compound from simpler 5-methoxyindole derivatives that may carry MAO liability or metabolic instability.

Selectivity MAO inhibition CYP450 Off-target screening

Structural and Pharmacological Divergence from Melatonin and Piromelatine — Class-Level Evidence for Distinct Target Engagement

Melatonin (N-acetyl-5-methoxytryptamine) is an endogenous agonist at MT1 (Ki = 0.0823 nM) and MT2 melatonin receptors [1]. Piromelatine (Neu-P11; N-(2-(5-methoxyindol-3-yl)ethyl)-4-oxo-4H-pyran-2-carboxamide) is a multimodal MT1/MT2 agonist and 5-HT1A/5-HT1D agonist [2]. The target compound replaces the acetamide group of melatonin (or the 4-oxopyran-2-carboxamide of piromelatine) with a bulky 2-oxo-1,2-dihydroquinoline-4-carboxamide moiety. Based on structure-activity relationships established for quinolinic melatonin receptor ligands by Li et al. (1997), the dihydroquinoline ring system alters the electrostatic and steric profile of the molecule in ways that can substantially reduce melatonin receptor affinity while enabling engagement of entirely distinct targets such as the CHIKV nsP3 macrodomain and METTL proteins [3]. No published evidence indicates that melatonin or piromelatine inhibits CHIKV replication or METTL enzymatic activity.

Melatonin receptors Structural differentiation Quinoline-indole hybrid

Highest-Value Research and Industrial Application Scenarios for N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide Procurement


Antiviral Drug Discovery: CHIKV nsP3 Macrodomain Inhibitor Lead Optimization

This compound is the only CHIKV nsP3 macrodomain inhibitor validated across in silico, biochemical (MST, Kd = 1.066 μM), cell-based (60% viral RNA reduction at 50 μM), and in vivo assays in a single published study [1]. It serves as a starting point for medicinal chemistry campaigns aiming to improve potency while preserving the functional cellular activity that distinguishes it from tighter-binding but functionally inert analogs (Compounds 5 and 8). Procurement is justified for laboratories conducting structure-activity relationship (SAR) studies around the quinoline-indole hybrid scaffold for alphavirus antiviral development.

Oncology Research: Multi-METTL Inhibitor Probe for Hepatocellular Carcinoma

As a first-in-class multi-METTL inhibitor (METTL1, METTL3, METTL6, METTL16, METTL18) with demonstrated antiproliferative activity in HepG2 (IC50 = 5.632 μM) and SNU-449 (IC50 = 6.184 μM) cells, this compound provides a chemical probe for studying epitranscriptomic regulation in HCC [2]. Its potency is comparable to sorafenib in the same cellular context while operating through a distinct mechanism (SAM-competitive METTL inhibition), making it valuable for combination studies or resistance model development. The predicted drug score of 82% supports its suitability as a lead-like molecule for further preclinical development.

Chemical Biology Tool: Dual-Output Phenotypic Screening Probe

The compound's unique dual pharmacology — simultaneous antiviral (CHIKV nsP3) and anticancer (METTL) activity — makes it a valuable tool compound for phenotypic screening programs exploring host-virus interaction networks, RNA methylation in viral replication, or METTL-dependent oncogenic pathways. Its clean MAO and CYP450 profile (MAO-A IC50 > 100 μM; MAO-B IC50 = 201 μM; CYP3A4/5 IC50 = 5.5 μM) reduces the likelihood of off-target confounding in cell-based assays [3][4], enhancing data reproducibility.

Selectivity and Counter-Screening Reference Standard

Given the structural similarity to melatonin and piromelatine, this compound can serve as a selectivity reference standard in melatonin receptor screening panels. Its divergent target engagement (METTL and nsP3 inhibition rather than MT1/MT2 agonism) allows research groups to dissect structure-activity relationships at the interface of melatonergic signaling and RNA methylation biology. The available MAO and CYP inhibition data further position it as a counter-screening tool for evaluating the specificity of related indole-containing chemical series.

Quote Request

Request a Quote for N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.